N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group, a phenoxypyrimidinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the bromophenyl group, and the attachment of the phenoxypyrimidinyl group. Common synthetic routes may include:
Formation of Benzamide Core: This can be achieved by reacting a suitable amine with a benzoyl chloride derivative under basic conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Attachment of Phenoxypyrimidinyl Group: This step may involve a nucleophilic aromatic substitution reaction where a phenoxypyrimidine derivative reacts with the benzamide intermediate.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(6-phenoxypyrimidin-4-yl)benzamide
- N-(4-fluorophenyl)-3-(6-phenoxypyrimidin-4-yl)benzamide
- N-(4-methylphenyl)-3-(6-phenoxypyrimidin-4-yl)benzamide
Uniqueness
N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom may enhance the compound’s ability to participate in specific chemical reactions or interact with biological targets.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-11-16(2)13-17(12-15)23-20(27)14-26-22(28)19-6-4-3-5-18(19)21(24-26)25-7-9-29-10-8-25/h3-6,11-13H,7-10,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQXZRSBZTOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.